molecular formula C8H5BrN2O2 B2639628 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190321-20-0

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2639628
CAS No.: 1190321-20-0
M. Wt: 241.044
InChI Key: RLWGIBOLTNFDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190321-20-0) is a high-purity brominated azaindole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its molecular formula is C8H5BrN2O2 with a molecular weight of 241.04 g/mol . The compound features two highly reactive sites: the bromine atom at the 6-position enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid at the 3-position allows for amide coupling or further functionalization, making it an invaluable scaffold for constructing diverse compound libraries . This scaffold is of significant interest in developing targeted therapies, particularly as a core structure in potent fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical targets in oncology, and derivatives based on the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent activity against FGFR1, 2, and 3, inhibiting cancer cell proliferation and inducing apoptosis in vitro . The compound requires storage in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWGIBOLTNFDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Research has demonstrated that derivatives of 6-bromo-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against various fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.

Key Findings:

  • FGFR Inhibition : A study reported that certain derivatives showed IC50_{50} values in the nanomolar range against FGFR1, 2, and 3, indicating strong potential as anti-cancer agents .
  • Cell Proliferation : In vitro tests demonstrated that these compounds inhibited the proliferation of breast cancer cells (4T1), inducing apoptosis and reducing migration and invasion .

Therapeutic Applications

The primary therapeutic applications of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid include:

  • Cancer Therapy : Targeting FGFR pathways for treating various cancers such as breast cancer and potentially others where FGFR signaling is dysregulated.
  • Inflammatory Diseases : Compounds derived from this scaffold have shown promise as phosphodiesterase inhibitors, which could be beneficial in managing inflammatory conditions .

Case Study 1: FGFR Inhibitors

A series of studies focused on synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h exhibited potent FGFR inhibitory activity with low toxicity profiles. This makes it a valuable lead compound for further development in anti-cancer drug discovery .

Case Study 2: PDE4B Inhibitors

Another investigation highlighted the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase type IV B inhibitors. One compound demonstrated significant inhibition of TNF-α release from macrophages, suggesting its utility in treating CNS diseases .

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound is known to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogs

6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-31-3)
  • Structural Differences : Incorporates both bromine (position 6) and chlorine (position 3) substituents.
  • Applications : Used in synthesizing derivatives with tailored electronic properties for material science and drug discovery .
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 1190319-97-1)
  • Structural Differences : Bromine replaced with a smaller, electronegative fluorine atom.
  • Properties : Improved metabolic stability and altered electronic effects, making it suitable for pharmacokinetic optimization in drug candidates .

Positional Isomers and Ring Fusion Variants

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid (CAS: 1190319-56-2)
  • Structural Differences : Pyrrolo[3,2-b]pyridine scaffold (vs. [2,3-b] in the target compound).
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid (CAS: 1000341-77-4)
  • Applications : Used as a medical intermediate; the [3,2-c] fusion may influence solubility and intermolecular interactions .

Functional Group Derivatives

Ethyl 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 577711-94-5)
  • Structural Differences : Carboxylic acid replaced with an ethyl ester at position 2 (vs. position 3 in the target).
  • Reactivity : The ester group enables nucleophilic substitution or hydrolysis to regenerate the acid, offering synthetic flexibility .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1222175-20-3)
  • Positional Isomerism : Bromine at position 5 (vs. 6) and carboxylic acid at position 2 (vs. 3).
  • Biological Implications : Altered substituent positions may affect interactions with enzymatic active sites .

Physicochemical Properties

Compound (CAS) Molecular Weight Solubility Key Functional Groups
1190321-20-0 (Target) 241.04 Moderate in organics -Br, -COOH
1190321-31-3 (Br/Cl) 240.46 High in organics -Br, -Cl
1190319-97-1 (Fluoro) 185.13 Moderate in organics -F, -COOH
1000341-77-4 ([3,2-c] isomer) 241.04 N/A -Br, -COOH

Biological Activity

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1190321-20-0) is a heterocyclic compound featuring a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₈H₅BrN₂O
  • Molecular Weight : 241.04 g/mol
  • Purity : Typically around 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and coupling reactions, which are essential for developing more complex bioactive molecules .

Therapeutic Potential

  • Anti-inflammatory Activity :
    • Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit COX enzymes, which are crucial in the inflammatory process. The IC₅₀ values for these compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .
  • Cancer Research :
    • The compound is being investigated for its potential as a therapeutic agent in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways makes it a candidate for further exploration in oncology.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to its SAR:

Substituent Effect on Activity Reference
Bromine at 6-positionEnhances reactivity and potential enzyme inhibition
Carboxylic acid at 3-positionContributes to solubility and bioavailability
Variations in nitrogen substitutionAlters interaction with biological targets

Study on Anti-inflammatory Effects

A study conducted on various pyrrolo derivatives, including this compound, demonstrated significant inhibition of COX-2 activity. The study utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory efficacy. The results indicated that certain derivatives exhibited potency comparable to conventional anti-inflammatory agents, showcasing the therapeutic promise of this compound class .

Synthesis and Applications

The synthesis of this compound typically involves bromination followed by carboxylation of pyrrolo derivatives. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity and facilitate further derivatization for medicinal applications .

Q & A

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what storage protocols are recommended?

  • Methodological Answer : The carboxylic acid group undergoes decarboxylation under strong acidic conditions (pH < 2). Store at –20°C in amber vials under nitrogen to prevent photodegradation and moisture absorption .

Data Contradiction Analysis

  • Purity Discrepancies : reports 97% purity via HPLC, while cites >99% purity for derivatives. This discrepancy may arise from differences in analytical methods (e.g., LCMS vs. elemental analysis). Cross-validate using orthogonal techniques .
  • Synthetic Yields : Yields for similar reactions vary (51–96%), likely due to substrate electronic effects. Optimize stoichiometry (1.2 eq boronic acid) and catalyst loading (5 mol% Pd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.